molecular formula C18H26N2O4 B1512948 methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate CAS No. 955138-40-6

methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

Cat. No.: B1512948
CAS No.: 955138-40-6
M. Wt: 334.4 g/mol
InChI Key: MDCRPZPQWWVTKY-GJZGRUSLSA-N
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Description

methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C18H26N2O4 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is often used in organic synthesis and medicinal chemistry due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate is primarily related to its reactivity as a synthetic intermediate. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s structural features allow it to interact with specific molecular targets, facilitating the formation of desired products in synthetic reactions.

Comparison with Similar Compounds

  • trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
  • trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride
  • trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Uniqueness:

  • The presence of the Boc-protected amino group provides unique reactivity and stability.
  • The pyrrolidine ring offers a distinct structural framework compared to other heterocycles.
  • The benzyl group enhances the compound’s lipophilicity, influencing its interaction with biological targets.

Properties

IUPAC Name

methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCRPZPQWWVTKY-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856406
Record name Methyl (3S,4R)-1-benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955138-40-6
Record name Methyl (3S,4R)-1-benzyl-4-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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